

Technical Support Center: Stability of 17-Hydroxyprogesterone in Dried Blood Spots

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Compound of Interest

Compound Name: Hydroxyprogesterone

Cat. No.: B1663944

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 17-**hydroxyprogesterone** (17-OHP) in dried blood spots (DBS) during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of 17-OHP in DBS?

A1: For long-term storage, it is recommended to store DBS samples at 4°C, -20°C, or -70°C.[1]
[2] Under these conditions, 17-OHP has been shown to be stable for at least one year.[1][2]
While some studies indicate stability for up to two years when stored frozen, it is best practice to analyze samples within a year to minimize potential degradation.[1]

Q2: How long is 17-OHP stable in DBS at room temperature?

A2: 17-OHP in DBS is stable for at least one year at room temperature.[1][2] Another study suggests stability for up to three months at room temperature.[3] This stability at ambient temperature makes DBS an excellent option for at-home sample collection and transport to the laboratory.[3]

Q3: Can high temperatures during shipping affect 17-OHP stability in DBS?

A3: Exposure to elevated temperatures, such as 37°C (98.6°F), can affect 17-OHP stability. At 37°C, 17-OHP concentrations remain stable for up to 14 days.^{[3][4][5]} However, prolonged exposure to such temperatures can lead to degradation.^[6] It is advisable to minimize the time DBS samples are exposed to high temperatures during transit.

Q4: Does humidity impact the stability of 17-OHP in DBS?

A4: Yes, high humidity can negatively impact the stability of analytes in DBS. While specific data on the effect of humidity on 17-OHP is limited in the provided results, it is a known factor that can contribute to the degradation of various markers in DBS.^{[6][7]} It is recommended to store and ship DBS cards with a desiccant to minimize humidity.^[6]

Q5: Is it possible to re-test old DBS samples for 17-OHP?

A5: Retesting archived DBS samples for 17-OHP is possible, but the results should be interpreted with caution. One study investigating the reliability of re-testing DBS samples up to 10 years old found a significant decrease in 17-OHP values over time.^[8] The loss of immunoreactivity accelerated after the first four years of storage at room temperature.^[8] For retrospective studies, it is crucial to consider this potential for degradation.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Lower than expected 17-OHP concentrations in stored samples.	Sample degradation due to improper storage conditions (e.g., prolonged exposure to high temperatures or humidity).	Review sample storage and shipping history. Ensure samples are stored at $\leq 4^{\circ}\text{C}$ for long-term storage and shipped with desiccants. For samples exposed to adverse conditions, interpret results cautiously.
Inconsistent results between replicate analyses of the same DBS.	Non-homogenous blood spot or improper punching technique.	Ensure the blood spot is uniform and has soaked through the filter paper. When punching, take the sample from the center of the spot to ensure consistency.
High variability in 17-OHP levels across a batch of samples.	Differences in sample collection or drying procedures.	Standardize the DBS collection protocol, including the volume of blood per spot and the drying time (at least 3-4 hours at ambient temperature, away from direct sunlight).
Interference or high background in the analytical assay (e.g., LC-MS/MS).	Contamination of the DBS card during collection or storage.	Use clean, designated surfaces for sample collection and drying. Store DBS cards in individual sealed bags to prevent cross-contamination.

Quantitative Data Summary

The stability of 17-OHP in DBS is influenced by both storage temperature and duration. The following tables summarize the findings from various studies.

Table 1: Stability of 17-OHP in Dried Blood Spots at Various Temperatures

Storage Temperature	Duration	Stability Outcome	Reference
37°C	Up to 14 days	Stable (within $\pm 15\%$ of baseline)	[4][5]
37°C	Up to 14 days	Stable (within $< \pm 10\%$ change from baseline)	[3]
Room Temperature	Up to 1 year	Stable (not significantly changed)	[1][2]
Room Temperature	Up to 3 months	Stable (within $< \pm 10\%$ change from baseline)	[3]
4°C	Up to 1 year	Stable	[1][2]
4°C	Up to 6 months	Stable	[4][5]
4°C	Up to 3 months	Stable (within $< \pm 10\%$ change from baseline)	[3]
-20°C	Up to 1 year	Stable	[1][2]
-20°C	Up to 3 months	Stable (within $\pm 15\%$ of baseline)	[4][5]
-20°C	Up to 3 months	Stable (within $< \pm 10\%$ change from baseline)	[3]
-70°C	Up to 1 year	Stable	[1][2]

Table 2: Long-Term Stability of 17-OHP in Dried Blood Spots at Room Temperature

Storage Duration (Years)	Percentage Decrease in 17-OHP	Reference
2	-19%	[8]
4	-19%	[8]
6	-24%	[8]
8	-41%	[8]

Experimental Protocols

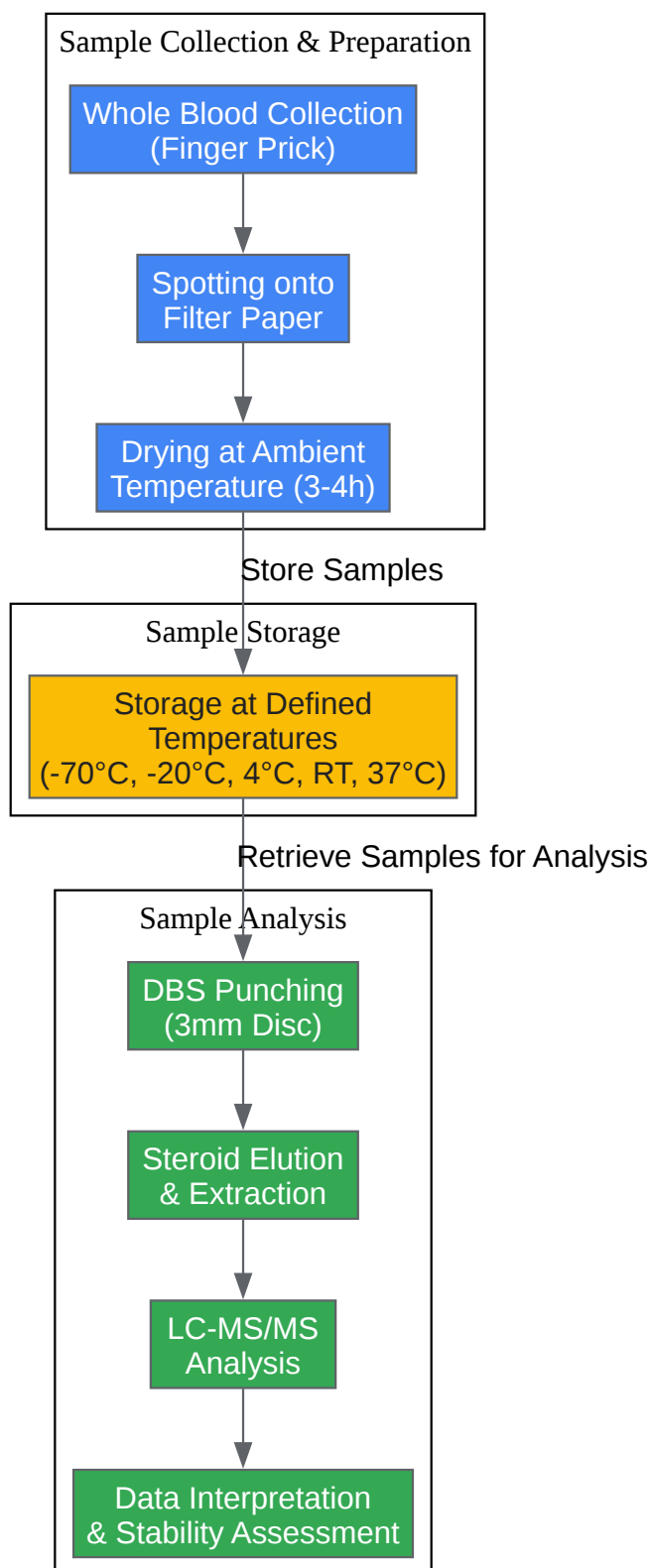
Methodology for Assessing 17-OHP Stability in DBS

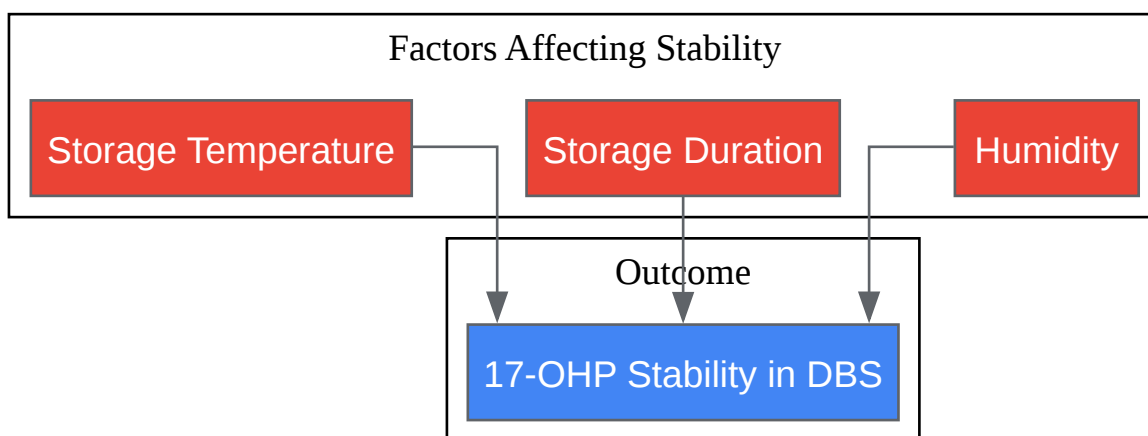
A common methodology for evaluating the stability of 17-OHP in DBS involves the following steps:

- **Sample Collection:** Collect whole blood from healthy volunteers via finger prick onto filter paper cards (e.g., Whatman 903).[3][4][5] Allow the spots to dry horizontally at ambient temperature for at least 3-4 hours.
- **Spiking (for Quality Control):** For quality control and standard curve generation, steroid-depleted blood can be spiked with known concentrations of 17-OHP.[1][2]
- **Storage:** Store the prepared DBS cards under various conditions (e.g., -70°C, -20°C, 4°C, room temperature, 37°C) in sealed bags, often with a desiccant.[1][2][3][4][5]
- **Sample Preparation for Analysis:**
 - Punch a 3mm disc from the center of the dried blood spot.[9]
 - Place the disc into a well of a 96-well plate.
 - Add an internal standard solution (e.g., deuterated 17-OHP) to each well.
 - Elute the steroids from the filter paper using an appropriate organic solvent (e.g., methanol or a methanol/water mixture).[2]

- Evaporate the solvent to dryness, often under a stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solution.[\[2\]](#)
- Analytical Method:
 - Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This technique provides high specificity and sensitivity for the quantification of 17-OHP.[\[9\]](#)
- Data Analysis:
 - Calculate the concentration of 17-OHP at each time point and storage condition.
 - Compare the results to the baseline (time zero) measurement to determine the percentage change.
 - Stability is often defined as the analyte concentration remaining within a predefined range of the baseline value (e.g., $\pm 15\%$).[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Visualizations





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